Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate
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Overview
Description
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate is an organic compound that features a nicotinate ester functional group. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the nicotinate core, which is further substituted with a formyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This intermediate is then subjected to a formylation reaction using formic acid or formyl chloride under controlled conditions to introduce the formyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as recrystallization and chromatography are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Methyl 6-(2,5-dimethoxyphenyl)-2-carboxynicotinate.
Reduction: Methyl 6-(2,5-dimethoxyphenyl)-2-hydroxymethylnicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2,5-dimethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(2,5-dimethoxyphenyl)-2-carboxynicotinate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 6-(2,5-dimethoxyphenyl)-2-hydroxymethylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with a similar phenyl group but different core structure and functional groups.
Uniqueness
Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate is unique due to the presence of both the formyl and 2,5-dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 6-(2,5-dimethoxyphenyl)-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-20-10-4-7-15(21-2)12(8-10)13-6-5-11(16(19)22-3)14(9-18)17-13/h4-9H,1-3H3 |
InChI Key |
GXTRNUSMIXGNAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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